

Chemical structure and synthesis of Maralixibat chloride

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Compound of Interest

Compound Name: Maralixibat Chloride

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An In-depth Technical Guide to **Maralixibat Chloride**: Chemical Structure and Synthesis

Introduction

Maralixibat chloride, sold under the brand name Livmarli, is a potent, orally administered, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).^{[1][2][3]} It is indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS), a rare genetic disorder that affects the liver and can lead to progressive liver disease.^{[4][5][6]} By selectively inhibiting IBAT in the terminal ileum, **maralixibat chloride** blocks the reabsorption of bile acids, thereby increasing their fecal excretion and reducing their concentration in the serum.^{[2][7][8]} This targeted mechanism of action addresses the underlying cause of cholestatic pruritus and has demonstrated significant clinical benefit in affected patients.^{[9][10]} This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of **maralixibat chloride**.

Chemical Structure and Identifiers

Maralixibat chloride is a complex synthetic small molecule. Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers for **Maralixibat Chloride**

Identifier	Value
IUPAC Name	1-([4-({4-[(4R,5R)-3,3-dibutyl-7-(dimethylamino)-4-hydroxy-1,1-dioxo-2,3,4,5-tetrahydro-1λ ⁶ -benzothiepin-5-yl]phenoxy}methyl)phenyl]methyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride[4][11]
SMILES String	<chem>CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)--INVALID-LINK--C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]</chem> [11]
CAS Number	228113-66-4[1][6]
Molecular Formula	C ₄₀ H ₅₆ ClN ₃ O ₄ S[1][2]
Molecular Weight	710.42 g/mol [1][2]
UNII	V78M04F0XC[1][12]
DrugBank ID	DBSALT003196[1]

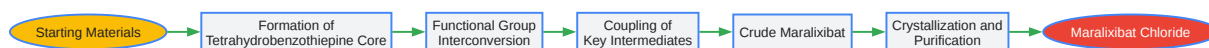
Table 2: Physicochemical Properties of **Maralixibat Chloride**

Property	Value
AlogP	6.62[13]
Hydrogen Bond Acceptors	6[13]
Hydrogen Bond Donors	1[13]
Rotatable Bonds	13[13]
Polar Surface Area	70.08 Å ² [13]
Aromatic Rings	3[13]
Heavy Atoms	48[13]

Synthesis of Maralixibat Chloride

The synthesis of **maralixibat chloride** is a multi-step process involving complex organic chemistry.[5] While specific proprietary details of the manufacturing process are not fully public, a general synthetic scheme can be outlined based on available patent literature.[14] The process begins with the synthesis of key intermediates, which are then coupled to form the core structure of the molecule, followed by final modifications to yield **maralixibat chloride**. [5] [15]

A patent application discloses a synthetic route that starts with the demethylation of a key intermediate, followed by a multi-step process to generate crude maralixibat, which is then purified by crystallization.[14] The synthesis involves the formation of a tetrahydrobenzothiepine (THBO) core structure.[16]



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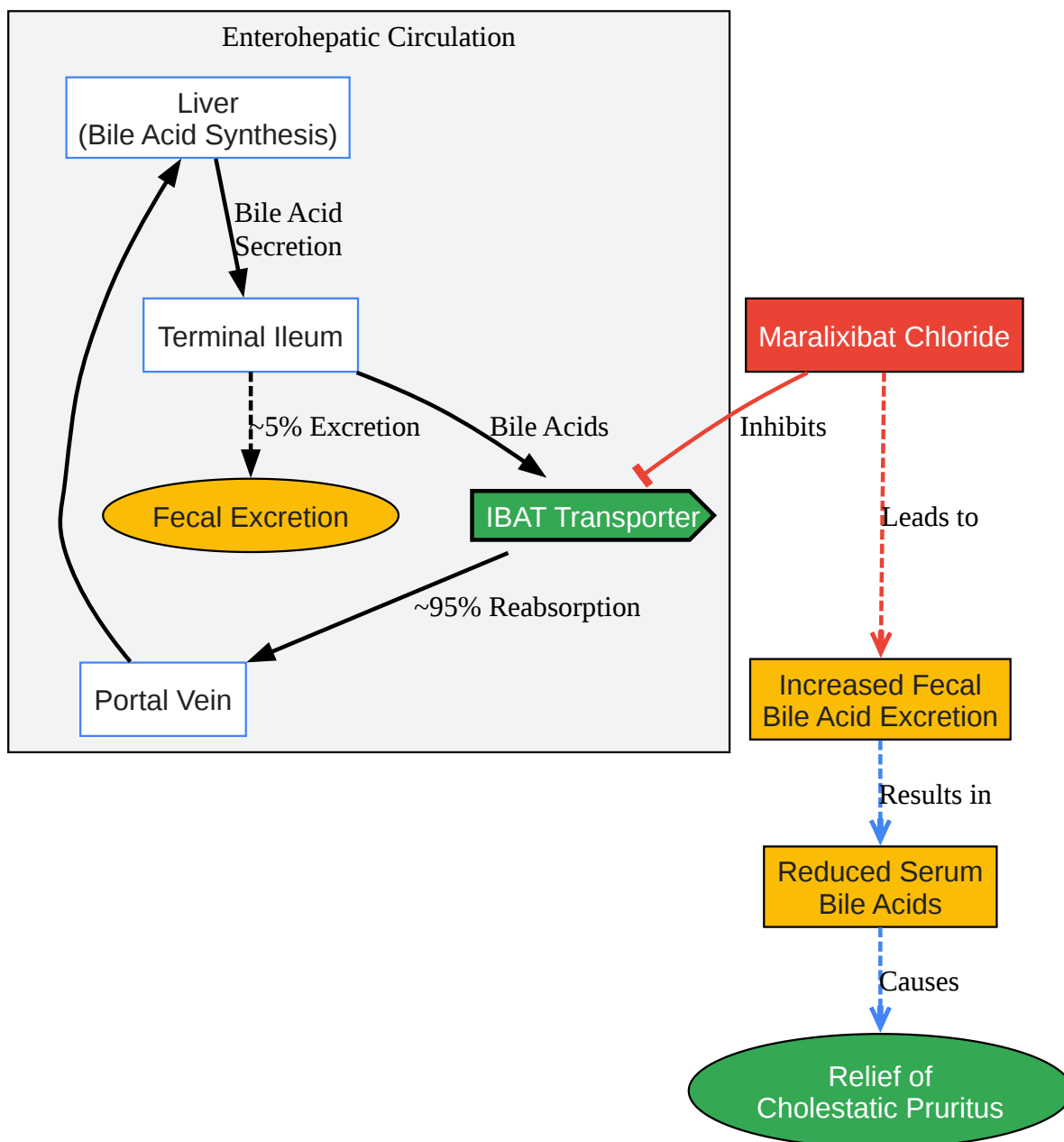
General Synthetic Workflow for **Maralixibat Chloride**

Mechanism of Action: IBAT Inhibition

Maralixibat chloride exerts its therapeutic effect by acting as a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[2][7][17] IBAT is a protein primarily located in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the bloodstream, a process known as enterohepatic circulation.[7][8]

In cholestatic conditions like Alagille syndrome, the impaired bile flow leads to an accumulation of bile acids in the liver and systemic circulation, which is believed to be a major cause of the associated pruritus (itching) and liver damage.[7][18]

By inhibiting IBAT, **maralixibat chloride** disrupts the enterohepatic circulation of bile acids.[2] [18] This leads to an increased amount of bile acids being excreted in the feces, which in turn lowers the concentration of bile acids in the serum.[7][8] The reduction in serum bile acids is thought to alleviate the pruritus and reduce the bile acid-induced liver injury.[17]



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Mechanism of Action of **Maralixibat Chloride**

Experimental Protocols for Efficacy Assessment

The clinical efficacy of **maralixibat chloride** has been evaluated in several clinical trials, with the pivotal ICONIC study providing key data for its approval.^[9] The primary methods for assessing the drug's efficacy focus on both biochemical markers and patient-reported outcomes.

- **Serum Bile Acid (sBA) Measurement:** The concentration of total bile acids in the serum is a key biochemical endpoint.^{[19][20]} Blood samples are collected from patients at baseline and at various time points throughout the study.^[9] The sBA levels are quantified using standard laboratory techniques, such as enzymatic assays or liquid chromatography-mass spectrometry (LC-MS), to determine the change from baseline.^[20]
- **Pruritus Assessment:** Cholestatic pruritus is the primary clinical symptom targeted by **maralixibat chloride**. Its severity is assessed using validated patient-reported outcome (PRO) instruments.^{[9][10]} The Itch Reported Outcome (ItchRO) is a commonly used scale where patients or observers rate the severity of itching on a scale from 0 (none) to 4 (very severe).^[10] These scores are collected daily or weekly to track changes in pruritus over time.^{[9][10]}

Quantitative Clinical Data

Clinical trials have demonstrated that **maralixibat chloride** significantly reduces serum bile acid levels and improves pruritus in patients with Alagille syndrome.^{[9][20]}

Table 3: Summary of Key Efficacy Data from the ICONIC Study

Parameter	Result
Study Population	Pediatric patients with Alagille syndrome (aged 12 months to 18 years)[9]
Primary Endpoint	Mean change in serum bile acid (sBA) levels during a 4-week randomized withdrawal period[9][20]
sBA Reduction (Overall Population)	Mean decrease of 88 $\mu\text{mol/L}$ (31%) from a baseline of 283 $\mu\text{mol/L}$ at week 18[20]
Pruritus Improvement	Clinically meaningful improvements in cholestatic pruritus observed in 84% of patients during the first year of treatment[10]
Correlation	Improvements in pruritus scores were correlated with decreases in serum bile acid levels ($r=0.47$) at 1 year[10]

Conclusion

Maralixibat chloride represents a significant advancement in the treatment of cholestatic pruritus associated with Alagille syndrome. Its well-defined chemical structure allows for a highly specific mechanism of action, targeting the ileal bile acid transporter to interrupt the enterohepatic circulation of bile acids. The synthesis of this complex molecule requires a sophisticated, multi-step approach. Clinical data has robustly demonstrated its efficacy in reducing both the biochemical and clinical manifestations of cholestasis, offering a much-needed therapeutic option for patients with this debilitating rare disease.

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